molecular formula C10H10ClN3S B13312219 [(3-Chlorophenyl)methyl](1,2,3-thiadiazol-4-ylmethyl)amine

[(3-Chlorophenyl)methyl](1,2,3-thiadiazol-4-ylmethyl)amine

Cat. No.: B13312219
M. Wt: 239.73 g/mol
InChI Key: SMYYMLPFBLXEJL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)methylamine typically involves the reaction of 3-chlorobenzyl chloride with 1,2,3-thiadiazole-4-ylmethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)methylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Chlorophenyl)methylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • (3-Chlorophenyl)methylamine
  • (3-Chlorophenyl)methylamine
  • (3-Chlorophenyl)methylamine

Uniqueness

(3-Chlorophenyl)methylamine is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C10H10ClN3S

Molecular Weight

239.73 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-(thiadiazol-4-ylmethyl)methanamine

InChI

InChI=1S/C10H10ClN3S/c11-9-3-1-2-8(4-9)5-12-6-10-7-15-14-13-10/h1-4,7,12H,5-6H2

InChI Key

SMYYMLPFBLXEJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNCC2=CSN=N2

Origin of Product

United States

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